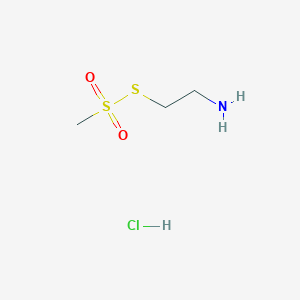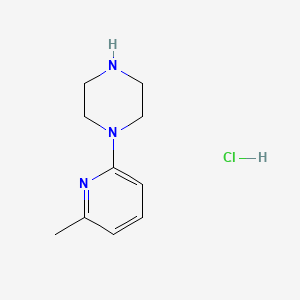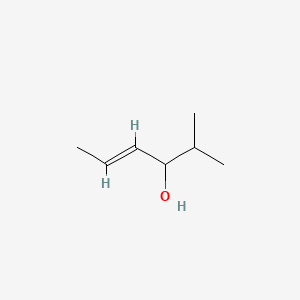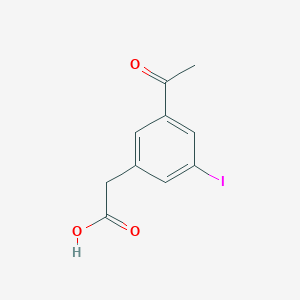
(R)-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorine atom at the 4th position on the indane ring, along with an amine group at the 1st position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indane ring system, which can be achieved through various methods such as Friedel-Crafts alkylation or cyclization reactions.
Halogenation: The introduction of chlorine and fluorine atoms at the 5th and 4th positions, respectively, can be accomplished using halogenation reactions. Common reagents for halogenation include chlorine gas (Cl2) and fluorine gas (F2) or their respective halogenating agents.
Chiral Amine Introduction:
Industrial Production Methods
Industrial production of ®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It can be employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of ®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity towards these targets. The presence of halogen atoms (chlorine and fluorine) can enhance the compound’s lipophilicity and influence its pharmacokinetic properties. The exact molecular pathways involved in its mechanism of action depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with the opposite chiral configuration.
5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol: A similar compound with a hydroxyl group instead of an amine group.
5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one: A ketone derivative of the compound.
Uniqueness
®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the indane ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H9ClFN |
|---|---|
Molekulargewicht |
185.62 g/mol |
IUPAC-Name |
(1R)-5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2/t8-/m1/s1 |
InChI-Schlüssel |
DDJFAJYGEOBOSM-MRVPVSSYSA-N |
Isomerische SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2F)Cl |
Kanonische SMILES |
C1CC2=C(C1N)C=CC(=C2F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


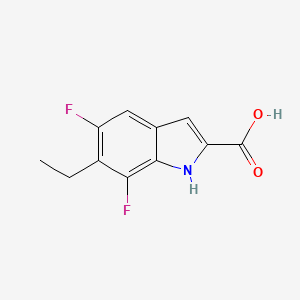

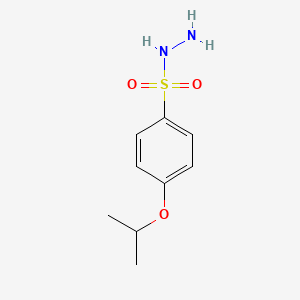

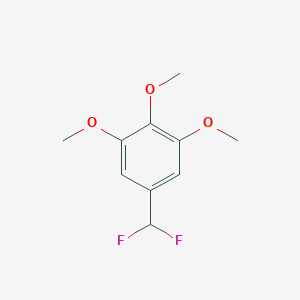
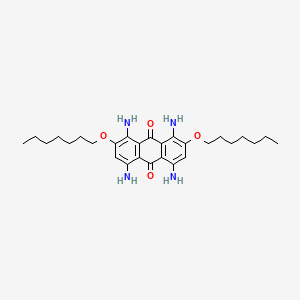
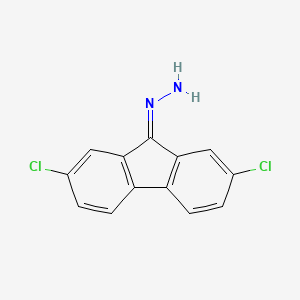
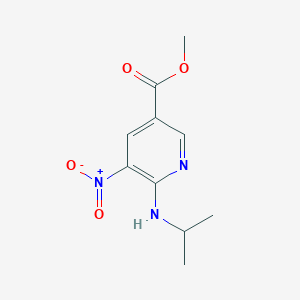
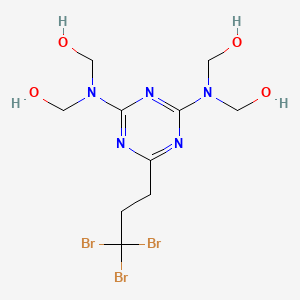
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
